![molecular formula C22H25ClFN3O2 B2719457 2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide CAS No. 921895-45-6](/img/structure/B2719457.png)
2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as MLN9708, is a proteasome inhibitor that has shown promising results in the treatment of various cancers. Proteasome inhibitors are a class of drugs that block the action of proteasomes, which are responsible for the degradation of proteins within cells. By inhibiting proteasomes, MLN9708 prevents the breakdown of proteins that are important for cell survival and growth, leading to the death of cancer cells.
Wissenschaftliche Forschungsanwendungen
Gastrokinetic Activity
Research by Kato et al. (1991) on a series of benzamides with similar structural features demonstrated potent gastrokinetic activity, significantly enhancing gastric emptying in rats and mice. This study highlights the enhancement of activity through the introduction of chloro, fluoro, and trifluoromethyl groups, with 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl)-2-morpholinyl]methyl] benzamide showing the most potent activity. Remarkably, compared to metoclopramide and cisapride, this compound showed no dopamine D2 receptor antagonistic activity, indicating a potentially safer profile for gastrokinetic applications (Kato, S., Morie, T., Kon, T., Yoshida, N., Karasawa, T., & Matsumoto, J., 1991).
Antimicrobial Properties
Patharia et al. (2020) explored the synthesis of novel fluorinated morpholine-containing benzamide derivatives and evaluated their microbial activities. The compounds exhibited potent antifungal and antibacterial activities compared to standard drugs, underscoring the potential of such molecules in developing new antimicrobial agents. This research emphasizes the advantageous properties of fluorinated compounds, including low cost, short reaction time, mild conditions, and environmental friendliness, alongside their significant antimicrobial efficacy (Patharia, M. A., Raut, S., Dhotre, B., & Pathan, M. A., 2020).
Imaging of Sigma2 Receptor Status in Solid Tumors
Tu et al. (2007) synthesized and evaluated a series of fluorine-containing benzamide analogs as ligands for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors. The study demonstrated high tumor uptake and acceptable tumor/normal tissue ratios, suggesting compounds like N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-[18F]-fluoroethoxy)-5-methylbenzamide as promising agents for imaging applications in oncology (Tu, Z., Xu, J., Jones, L., Li, S., Dumstorff, C., Vangveravong, S., Chen, D. L., Wheeler, K., Welch, M., & Mach, R., 2007).
Eigenschaften
IUPAC Name |
2-chloro-6-fluoro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClFN3O2/c1-26-8-7-16-13-15(5-6-19(16)26)20(27-9-11-29-12-10-27)14-25-22(28)21-17(23)3-2-4-18(21)24/h2-6,13,20H,7-12,14H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMAZUDYIKRVJLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=C(C=CC=C3Cl)F)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClFN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.